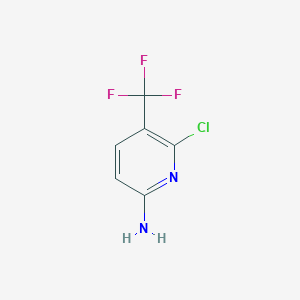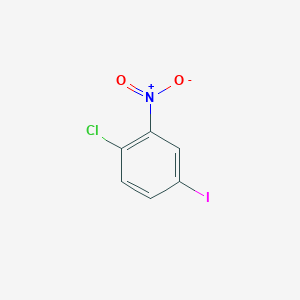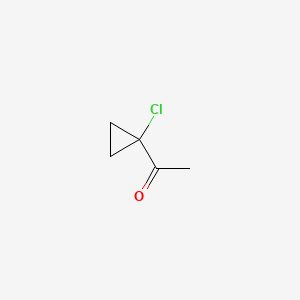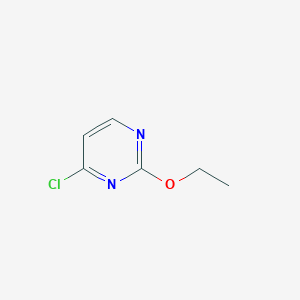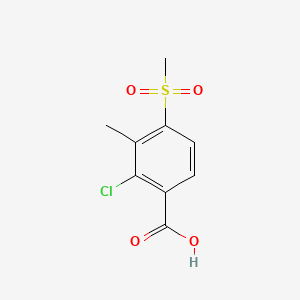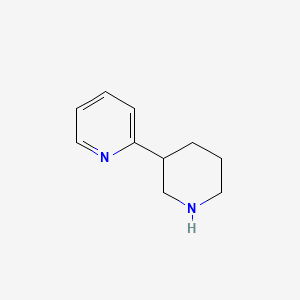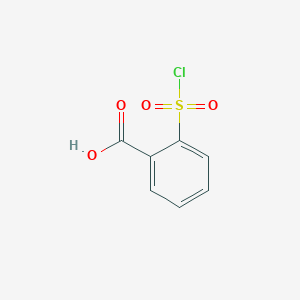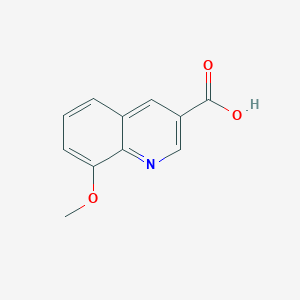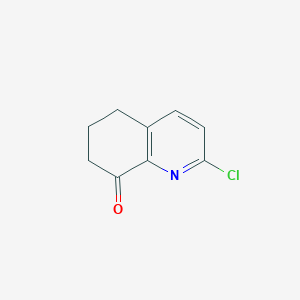
Crizofanol 1-triglicósido
Descripción general
Descripción
Chrysophanol 1-triglucoside belongs to the class of organic compounds known as oligosaccharides. These are carbohydrates made up of 3 to 10 monosaccharide units linked to each other through glycosidic bonds . It is an anthraquinone isolated from Cassia obtusifolia .
Molecular Structure Analysis
Detailed solvent and temperature effects on the experimental 1H-NMR chemical shifts of the natural products chrysophanol are reported for the investigation of hydrogen bonding, solvation, and conformation effects in solution .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El crizofanol exhibe significativas propiedades anticancerígenas. Se ha encontrado que induce apoptosis en las células cancerosas e inhibe el crecimiento tumoral. La capacidad del compuesto para interferir con el ciclo celular de las células cancerosas lo convierte en un candidato prometedor para la investigación de la terapia contra el cáncer .
Propiedades Antivirales
La investigación ha demostrado que el crizofanol puede ejercer efectos antivirales. Su mecanismo implica la inhibición de la replicación de los virus, lo que podría ser beneficioso en el tratamiento de infecciones y enfermedades virales .
Efectos Antidiabéticos
Se ha identificado que el crizofanol tiene efectos antidiabéticos al estimular la fosforilación del sustrato 1 del receptor de insulina (IRS-1). Este efecto antagonista sobre su inhibidor, PTP 1B, es un objetivo clave de la vía de señalización de la insulina, lo que sugiere su potencial en el manejo de la diabetes .
Aplicaciones Antiinflamatorias
Las propiedades antiinflamatorias del compuesto lo hacen útil en el estudio de enfermedades inflamatorias crónicas. Puede modular las vías inflamatorias, proporcionando alivio de los síntomas relacionados con la inflamación .
Efectos Hepatoprotectores
El crizofanol ofrece beneficios hepatoprotectores, protegiendo al hígado del daño causado por toxinas o enfermedades. Su capacidad para mejorar la función hepática es vital para desarrollar tratamientos para afecciones hepáticas .
Potencial Neuroprotector
Con sus capacidades neuroprotectoras, el crizofanol se está investigando por su eficacia en la protección de las células nerviosas del daño. Esto es particularmente relevante para enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Actividad Antiulcerosa
El compuesto ha mostrado promesa en estudios antiulcerosos, donde ayuda a prevenir la formación de úlceras gástricas. Su acción terapéutica contra las úlceras podría conducir a nuevos tratamientos para los trastornos gastrointestinales .
Efectos Antimicrobianos
Por último, la actividad antimicrobiana del crizofanol es digna de mención. Ha sido eficaz contra una gama de patógenos microbianos, lo que podría ser crucial para combatir las infecciones resistentes a los antibióticos .
Mecanismo De Acción
Target of Action
Chrysophanol 1-triglucoside, also known as 1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione, primarily targets protein tyrosine phosphatases 1B (PTP1B) and α-glucosidase . These targets play a significant role in metabolic processes, with PTP1B being involved in insulin signaling and α-glucosidase in carbohydrate digestion .
Mode of Action
Chrysophanol 1-triglucoside interacts with its targets by inhibiting their activity. It inhibits PTP1B and α-glucosidase with IC50 values of 80.17 µM and 197.06 µM, respectively . This inhibition can lead to changes in the metabolic processes regulated by these enzymes.
Biochemical Pathways
The inhibition of PTP1B and α-glucosidase by Chrysophanol 1-triglucoside affects several biochemical pathways. The inhibition of PTP1B can enhance insulin signaling, which is crucial for glucose metabolism . On the other hand, the inhibition of α-glucosidase can slow down carbohydrate digestion, reducing the absorption of glucose . These effects can have downstream impacts on energy metabolism and blood glucose levels.
Pharmacokinetics
The compound’s ability to inhibit ptp1b and α-glucosidase suggests that it can be absorbed and reach its targets in the body .
Result of Action
The molecular and cellular effects of Chrysophanol 1-triglucoside’s action include enhanced insulin signaling due to PTP1B inhibition and reduced glucose absorption due to α-glucosidase inhibition . These effects can potentially help in managing conditions like diabetes .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Chrysophanol 1-triglucoside has been found to inhibit protein tyrosine phosphatases 1B (PTP1B) and α-glucosidase . The inhibition of PTP1B can have significant implications in the regulation of insulin signaling, as PTP1B is a key target of this pathway .
Cellular Effects
In cellular models, Chrysophanol 1-triglucoside has shown significant effects. For instance, it has been reported to inhibit the progression of colorectal cancer by targeting the KITENIN/ErbB4 complex . It disrupts the ErbB4/KITENIN complex, causing autophagic degradation of KITENIN .
Propiedades
IUPAC Name |
1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-10-5-12-19(24(41)18-11(20(12)37)3-2-4-13(18)36)14(6-10)48-32-27(44)26(43)22(39)17(51-32)9-47-31-29(46)30(23(40)16(8-35)49-31)52-33-28(45)25(42)21(38)15(7-34)50-33/h2-6,15-17,21-23,25-36,38-40,42-46H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWISUOFXLRAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)C(=O)C6=C(C2=O)C=CC=C6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chrysophanol 1-triglucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120181-07-9 | |
| Record name | Chrysophanol 1-triglucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
284 - 286 °C | |
| Record name | Chrysophanol 1-triglucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



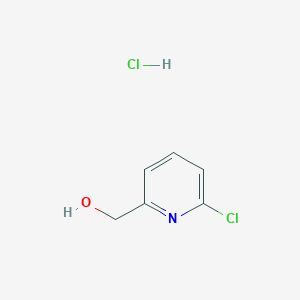
![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
